rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans
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Overview
Description
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans is a chiral cyclopropane derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorine atom and an ethynyl group attached to a cyclopropane ring, with the specific stereochemistry of (1R,2S)-trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts One common method is the reaction of an alkene with a diazo compound in the presence of a rhodium or copper catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using optimized catalysts and reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted cyclopropanes.
Scientific Research Applications
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into specific active sites, influencing biochemical pathways and reactions. The ethynyl group can participate in π-π interactions, while the chlorine atom can form hydrogen bonds or engage in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde, trans
- rac-(1R,2S)-2-(3,5-dibromophenyl)cyclopropan-1-amine hydrochloride, trans
- rac-(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine, trans
Uniqueness
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans is unique due to the presence of both a chlorine atom and an ethynyl group on the cyclopropane ring, which imparts distinct chemical reactivity and potential for diverse applications. Its specific stereochemistry further enhances its utility in stereoselective synthesis and research.
Properties
CAS No. |
316377-61-4 |
---|---|
Molecular Formula |
C5H5Cl |
Molecular Weight |
100.5 |
Purity |
95 |
Origin of Product |
United States |
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